molecular formula C16H14O3 B3053295 2,2'-(Oxydibenzene-4,1-diyl)dioxirane CAS No. 5280-88-6

2,2'-(Oxydibenzene-4,1-diyl)dioxirane

Cat. No.: B3053295
CAS No.: 5280-88-6
M. Wt: 254.28 g/mol
InChI Key: NQNRJGLDZNCKRR-UHFFFAOYSA-N
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Description

2,2’-(Oxydibenzene-4,1-diyl)dioxirane is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol It is known for its unique structure, which includes an oxirane ring and an oxydibenzene moiety

Preparation Methods

The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane typically involves the reaction of oxirane with oxydibenzene derivatives under specific conditions. One common method involves the use of methanol as a solvent, with the reaction carried out at temperatures around 93.5-94°C . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,2’-(Oxydibenzene-4,1-diyl)dioxirane is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. Common reagents used in these reactions include oxidants like potassium peroxymonosulfate. The major products formed from these reactions depend on the specific substrates and conditions used.

Scientific Research Applications

2,2’-(Oxydibenzene-4,1-diyl)dioxirane has numerous applications in scientific research. In chemistry, it is used as an oxidizing agent for the selective oxidation of alcohols, amines, phenols, and other substrates . In biology, it is employed in the synthesis of various biomolecules and natural products. In medicine, it has potential applications in drug synthesis and development. Industrially, it is used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane involves the transfer of an oxygen atom to the substrate, forming an intermediate compound. This intermediate then reacts with the oxidant to produce the final product . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

2,2’-(Oxydibenzene-4,1-diyl)dioxirane can be compared with other similar compounds, such as dimethyldioxirane and other dioxirane derivatives . These compounds share similar oxidizing properties but differ in their specific structures and reactivity. The uniqueness of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane lies in its ability to selectively oxidize certain functional groups without affecting others, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2-[4-[4-(oxiran-2-yl)phenoxy]phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-5-13(6-2-11(1)15-9-17-15)19-14-7-3-12(4-8-14)16-10-18-16/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNRJGLDZNCKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287141
Record name 2,2'-(oxydibenzene-4,1-diyl)dioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5280-88-6
Record name NSC49200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(oxydibenzene-4,1-diyl)dioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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